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Abstract
JHU-083 is a novel, orally bioavailable small molecule that acts as a potent antagonist of

glutamine metabolism. It is a prodrug of the well-characterized glutamine analog 6-diazo-5-oxo-

L-norleucine (DON), engineered for improved pharmacokinetic properties and enhanced brain

penetration. By irreversibly inhibiting glutaminase (GLS) and other glutamine-utilizing enzymes,

JHU-083 disrupts cellular metabolism and demonstrates significant therapeutic potential across

a range of diseases, including cancer, neuroinflammatory disorders, and infectious diseases.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental findings related to

JHU-083. Detailed experimental protocols and quantitative data from seminal studies are

presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties
JHU-083, chemically named Ethyl 2-(2-Amino-4-methylpentanamido)-6-diazo-5-oxo-L-

norleucinate, is a derivative of DON designed to mask the carboxylate and amine

functionalities, thereby increasing its oral bioavailability and ability to cross the blood-brain

barrier.[1][2] Upon administration, it is metabolized to DON, the active pharmacological agent.

[2]

Table 1: Physicochemical Properties of JHU-083
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Property Value Reference

Chemical Formula C₁₄H₂₄N₄O₄ [3]

Molecular Weight 312.37 g/mol [3]

CAS Number 1998725-11-3 [3]

Appearance Crystalline solid [3]

Solubility

Soluble in sterile water and

PBS buffer for in vitro and in

vivo studies, respectively.

[4]

Mechanism of Action
JHU-083's primary mechanism of action is the inhibition of glutamine metabolism.[5][6] As a

prodrug, it delivers the active compound DON, which is a broad-spectrum glutamine

antagonist. DON covalently binds to and inactivates a variety of enzymes that utilize glutamine

as a nitrogen donor, most notably glutaminase (GLS), which converts glutamine to glutamate.

[5][6] This blockade of glutaminolysis has several downstream effects:

Disruption of the Tricarboxylic Acid (TCA) Cycle: By limiting the supply of α-ketoglutarate

derived from glutamine, JHU-083 impairs the TCA cycle, a central metabolic pathway for

energy production.[7]

Inhibition of mTOR Signaling: JHU-083 has been shown to disrupt the mTORC1 signaling

pathway, a key regulator of cell growth, proliferation, and survival.[5][6] This is evidenced by

the downregulation of phosphorylated S6 ribosomal protein (pS6), a downstream target of

mTORC1.[5][6]

Impairment of Purine Biosynthesis: Glutamine is a crucial nitrogen donor for the de novo

synthesis of purines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent

enzymes in this pathway, JHU-083 impedes nucleotide synthesis and, consequently, cell

proliferation.[5]

Modulation of the Tumor Microenvironment (TME): JHU-083 can reprogram

immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory
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phenotype.[7][8] This shift enhances anti-tumor immunity.[7]
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Figure 1: JHU-083 inhibits glutaminase, leading to reduced mTORC1 signaling.
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Figure 2: JHU-083 reprograms tumor-associated macrophages to enhance anti-tumor

immunity.
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of JHU-083.

Table 2: In Vivo Efficacy of JHU-083 in Animal Models

Disease Model Animal Model
JHU-083
Dosage

Outcome Reference

MYC-driven

Medulloblastoma

Athymic nude

mice with

D425MED

orthotopic

xenografts

20 mg/kg, twice

weekly

Increased

survival from 21

to 28 days

[4]

IDH1-mutant

Glioma

Athymic nude

mice with

orthotopic BT142

xenografts

1.9 mg/kg and 25

mg/kg

25 mg/kg dose

significantly

improved

survival

[5]

Prostate and

Bladder Cancer

C57BL/6J mice

with B6CaP or

MB49 tumors

1 mg/kg DON

molar equivalent

daily, then 0.3

mg/kg

Significant tumor

regression
[3]

Clear Cell Renal

Cell Carcinoma

NOD-SCID mice

with

subcutaneous

XP258

tumorgrafts

1.83 mg/kg
Reduced tumor

growth
[2]

Table 3: In Vitro Effects of JHU-083 on Cancer Cells
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Cell Line Assay
JHU-083
Concentration

Effect Reference

D425MED

(Medulloblastom

a)

Cleaved

Caspase-3

Immunofluoresce

nce

10 µM and 20

µM

Increased

cleaved

caspase-3

positive cells,

indicating

apoptosis

[4]

BT142 and

Br23c (Glioma)

BrdU

Incorporation
Not specified

Decreased DNA

synthesis
[5]

Various cancer

cell lines
Cell Viability Dose-dependent

Reduced cell

viability
[5]

BT142 and

Br23c (Glioma)

Metabolite

Quantification
Not specified

Reduced ATP,

glutamate, and

lactate levels

[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Synthesis of JHU-083
The synthesis of JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has been previously

described in detail.[4] For in vitro experiments, JHU-083 is typically dissolved in sterile water.[4]

For in vivo studies, it is dissolved in sterile PBS buffer.[4] It is important to note that JHU-083
doses are often reported as the DON-equivalent dose; 1.83 mg of JHU-083 is equivalent to 1.0

mg of unmodified DON.[4]

Cell Viability Assay (alamarBlue)
Cell Plating: Harvest cells in the logarithmic growth phase and determine the cell count.

Adjust the cell density to the desired concentration (e.g., 1 x 10⁴ cells/mL) and plate in a 96-

well microplate.[9]

Treatment: Expose cells to various concentrations of JHU-083 or vehicle control.[9]
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alamarBlue Addition: After the desired incubation period, add alamarBlue reagent to each

well at a volume equal to 10% of the culture volume.[9][10]

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[10][11]

Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an

emission wavelength of 590 nm using a microplate reader.[9][12]

Analysis: Correct for background fluorescence using control wells with medium only. Plot

relative fluorescence units against drug concentration to determine cell viability.[11]

Cell Proliferation Assay (BrdU Incorporation)
BrdU Labeling: Add BrdU labeling solution to the cell culture medium at a final concentration

of 10 µM and incubate for 2 to 24 hours at 37°C.[13][14]

Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA

to expose the incorporated BrdU.

Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to a detection

enzyme (e.g., peroxidase).

Substrate Reaction: Add the appropriate substrate and measure the colorimetric or

luminescent signal using a plate reader.[5][14]

Western Blotting for mTOR Signaling
Cell Lysis: Treat cells with JHU-083 for the desired time, then lyse the cells in a suitable lysis

buffer to extract total protein.[15]

Protein Quantification: Determine the protein concentration of each lysate.

Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with a solution of 5% non-fat dried milk or BSA in TBST.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for mTOR, phospho-mTOR, S6, and phospho-S6 (Ser235/236).[15]

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[15]

Orthotopic Glioma Mouse Model
Animal and Cell Preparation: Use female athymic nude mice (6-8 weeks old).[5] Prepare a

single-cell suspension of glioma cells (e.g., BT142) at a concentration of 1x10⁵ cells/5 μL in

DPBS.[5][16]

Stereotactic Injection: Anesthetize the mice and place them in a stereotactic frame.[17] Inject

the cell suspension into the brain parenchyma at specific coordinates.[16][17]

JHU-083 Administration: Once tumors are established (e.g., confirmed by imaging or after a

set number of days), begin treatment with JHU-083 or vehicle control via oral gavage.[4] A

typical dosing schedule might be twice weekly.[4]

Monitoring and Endpoint: Monitor the animals daily for signs of neurological impairment or

increased intracranial pressure.[4] The primary endpoint is typically survival, which is

analyzed using a Log-rank test.[4]

Flow Cytometry of Tumor-Associated Macrophages
Tumor Digestion: Surgically resect tumors and mechanically and enzymatically digest them

to obtain a single-cell suspension.[8]

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled

antibodies against cell surface markers to identify TAMs (e.g., CD45, CD11b, F4/80).[8][18]

Intracellular Staining (Optional): For intracellular targets, fix and permeabilize the cells before

staining with antibodies against intracellular proteins.[8]

Data Acquisition: Acquire data on a flow cytometer.[18]
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Data Analysis: Analyze the data using appropriate software to quantify the populations of

different macrophage subsets and their expression of various markers.[18]

Conclusion
JHU-083 is a promising therapeutic agent with a well-defined mechanism of action centered on

the inhibition of glutamine metabolism. Its improved pharmacological properties over its parent

compound, DON, make it a viable candidate for clinical development in a variety of diseases,

particularly in oncology and neuro-oncology. The data and protocols presented in this guide

offer a solid foundation for researchers and drug developers to further explore the therapeutic

potential of JHU-083 and to design and execute rigorous preclinical and clinical studies.

Continued investigation into its effects on diverse metabolic pathways and the tumor

microenvironment will undoubtedly uncover new avenues for its application in precision

medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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